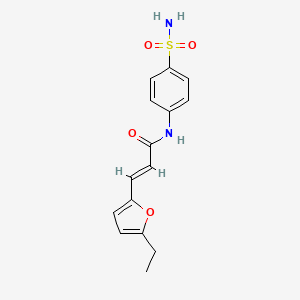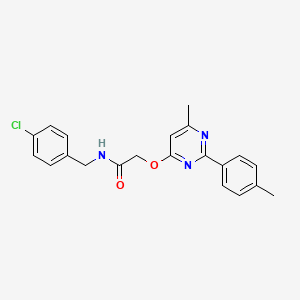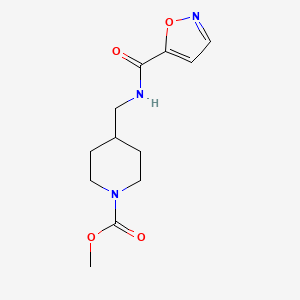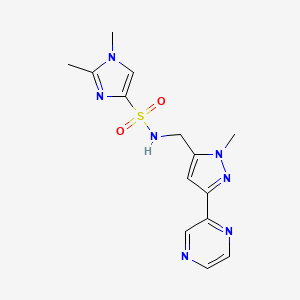![molecular formula C15H13Cl3N2O4S B2691915 5-chloro-2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 400080-37-7](/img/structure/B2691915.png)
5-chloro-2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Generation and Reactivity
This compound is related to studies involving the generation and reactivity of related species through photolysis. For example, research on 4-chloroaniline and its derivatives, which undergo photostable transformations in cyclohexane but efficient photoheterolysis in polar media, might offer insights into the photostability and reactivity of similar compounds under various conditions (Guizzardi et al., 2001).
Synthesis Techniques
The compound is part of a broader category of chemicals used in synthesis techniques, such as the use of chlorosulfit as a mild condensation reagent for peptide synthesis (Appel et al., 1981). Such methodologies highlight the versatility and efficiency of specific reagents in synthesizing complex organic compounds.
Photophysical Effects
Research on metal-carbon bonds in ortho-metalated complexes of iridium(III) and rhodium(III) explores the photophysical effects of these compounds, which could inform the understanding of similar compounds' electronic structures and light-emission properties (Sprouse et al., 1984).
Novel Catalysis and Synthesis Applications
Studies on new catalysts for synthesis, such as 1,3,5-tris(hydrogensulfato) benzene used for synthesizing derivatives through condensation reactions, demonstrate innovative approaches to chemical synthesis that could be relevant for compounds with similar functional groups (Karimi-Jaberi et al., 2012).
Chiral Discrimination in Liquid Chromatography
The use of cellulose phenylcarbamate derivative for chromatographic enantioseparation sheds light on chiral discrimination mechanisms, which might apply to the separation of enantiomers of compounds with similar structural characteristics (Yashima et al., 1996).
Propriétés
IUPAC Name |
[5-chloro-2-[(3,4-dichlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N2O4S/c1-20(2)25(22,23)24-14-7-9(16)3-5-11(14)15(21)19-10-4-6-12(17)13(18)8-10/h3-8H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBMGAKAEIALRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(C=CC(=C1)Cl)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxa-9-thiaspiro[5.5]undecan-4-amine;hydrochloride](/img/structure/B2691832.png)

![2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2691834.png)

![N-[Bis(2-methylphenyl)methyl]-2-chloroacetamide](/img/structure/B2691838.png)
![ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)butanoate](/img/structure/B2691840.png)


![Tert-butyl 8-oxabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B2691845.png)

![1-{5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl}-1H-indole](/img/structure/B2691847.png)


![Methyl (4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2691855.png)